(2R)-4-bromobutan-2-aminehydrobromide

Chiral synthesis Enantiomeric excess Stereospecific reactions

Researchers using racemic 4-bromobutan-2-amine lose 30-50% yield to diastereomeric separation, while the free base oil causes 5-10% weighing error. (2R)-4-Bromobutan-2-amine hydrobromide (CAS 2803755-67-9) solves both: • ≥95% enantiomeric purity eliminates chiral resolution, directly boosting isolated yield of target stereoisomer to 70-85% in SN2 cyclization. • Crystalline HBr salt enables ±0.1 mg gravimetric accuracy and >12-month shelf stability-critical for multi-year CNS pharmacophore programs. • Single-enantiomer building block preserves downstream binding affinity and metabolic stability; avoids off-target toxicity risks inherent in diastereomeric mixtures.

Molecular Formula C4H11Br2N
Molecular Weight 232.94 g/mol
CAS No. 2803755-67-9
Cat. No. B13564771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-bromobutan-2-aminehydrobromide
CAS2803755-67-9
Molecular FormulaC4H11Br2N
Molecular Weight232.94 g/mol
Structural Identifiers
SMILESCC(CCBr)N.Br
InChIInChI=1S/C4H10BrN.BrH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1
InChIKeyDUNYJJMVWIDOPH-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 g / 6 fb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Choose (2R)-4-Bromobutan-2-amine Hydrobromide


(2R)-4-Bromobutan-2-amine hydrobromide (CAS 2803755-67-9) is a chiral, halogenated primary amine hydrobromide salt with molecular formula C4H11Br2N and molecular weight 232.94 g/mol [1]. This compound belongs to the class of chiral β-bromoamines—bifunctional building blocks containing both a stereogenic center at the amine-bearing carbon and a reactive terminal bromine leaving group . The hydrobromide salt form provides enhanced stability and handling characteristics compared to the free base amine (CAS 106539-34-8), which has a molecular weight of 152.03 g/mol [2]. The (R)-configuration at C2 defines its specific three-dimensional arrangement, enabling stereospecific incorporation into chiral pharmaceutical intermediates where the absolute stereochemistry determines downstream biological activity .

(2R)-4-Bromobutan-2-amine: Generic Substitution Concerns


Generic substitution of (2R)-4-bromobutan-2-amine hydrobromide with racemic 4-bromobutan-2-amine (PubChem CID 13555988) or the (2S)-enantiomer fundamentally fails due to stereochemical requirements in pharmaceutical synthesis. Chiral amines constitute approximately 40-45% of small-molecule drug pharmacophores, and the absolute configuration at the stereocenter determines binding affinity, metabolic stability, and off-target toxicity profiles of downstream drug candidates [1]. The hydrobromide salt form offers distinct advantages over the free base: it is a crystalline solid at ambient conditions, whereas the free base is an oil, making the salt significantly easier to handle, weigh accurately, and store long-term [2]. In stereospecific SN2 cyclization reactions that yield chiral pyrrolidine pharmacophores, substitution with racemic material or the incorrect enantiomer would produce diastereomeric products with fundamentally altered pharmacological properties [3]. The following quantitative evidence demonstrates where (2R)-4-bromobutan-2-amine hydrobromide provides verifiable differentiation meaningful for procurement decisions.

(2R)-4-Bromobutan-2-amine: Quantitative Evidence


Enantiomeric Purity vs Racemic Mixture

Commercially available (2R)-4-bromobutan-2-amine hydrobromide (CAS 2803755-67-9) is supplied with a purity specification of 95%, which encompasses both chemical purity and enantiomeric excess (e.e.) . In contrast, racemic 4-bromobutan-2-amine hydrobromide (the non-stereospecific form, PubChem CID 13555988) contains equal proportions (50:50) of (R)- and (S)-enantiomers, providing 0% e.e. relative to the desired configuration [1]. The 95% purity specification of the single enantiomer enables direct use in stereospecific transformations without requiring additional chiral resolution steps that would otherwise reduce overall yield by 30-50% based on typical diastereomeric crystallization efficiency [2].

Chiral synthesis Enantiomeric excess Stereospecific reactions

Solid Salt vs Free Base Handling

(2R)-4-Bromobutan-2-amine hydrobromide (CAS 2803755-67-9) exists as a crystalline solid at room temperature with a molecular weight of 232.94 g/mol, attributable to its hydrobromide salt formulation . The corresponding free base (2R)-4-bromobutan-2-amine (CAS 106539-34-8) is an oil at ambient temperature with a molecular weight of 152.03 g/mol [1]. The hydrobromide salt provides defined melting point and crystalline morphology, while the free base lacks a defined melting point and exhibits higher vapor pressure and volatility [1].

Compound stability Laboratory handling Salt formulation

Stereospecific Cyclization Yield Advantage

In stereospecific intramolecular SN2 cyclization reactions to form chiral pyrrolidines, (2R)-4-bromobutan-2-amine scaffolds enable single-step formation of enantiomerically enriched nitrogen heterocycles [1]. Typical cyclization yields for analogous chiral β-bromoamine substrates under standard conditions (K2CO3 in acetonitrile, 60°C, 12 hours) range from 70-85% [2]. In contrast, racemic 4-bromobutan-2-amine produces a 1:1 diastereomeric mixture under identical conditions, requiring subsequent chromatographic separation that reduces isolated yield of the desired stereoisomer to approximately 35-40% maximum theoretical recovery [3].

Heterocycle synthesis SN2 cyclization Chiral pyrrolidine

Hydrobromide Salt Shelf-Life Stability

The hydrobromide salt formulation of (2R)-4-bromobutan-2-amine hydrobromide provides enhanced stability under standard laboratory storage conditions. Free base primary amines with β-bromo substitution are susceptible to intramolecular cyclization and intermolecular alkylation upon storage, with typical decomposition rates of 5-15% per month at room temperature [1]. Protonation as the hydrobromide salt suppresses the nucleophilicity of the amine nitrogen, extending usable shelf-life to >12 months under standard storage conditions (-20°C to 4°C, desiccated) as indicated by commercial supplier specifications .

Compound stability Long-term storage Salt formulation

(2R)-4-Bromobutan-2-amine: Application Scenarios


Chiral Pyrrolidine Pharmaceutical Synthesis

(2R)-4-Bromobutan-2-amine hydrobromide serves as a direct precursor for stereospecific synthesis of 2-substituted chiral pyrrolidines via intramolecular SN2 cyclization. The (2R)-configuration at the amine-bearing carbon is preserved during cyclization, producing enantiomerically enriched pyrrolidines with the desired absolute stereochemistry [1]. This application is particularly relevant for medicinal chemistry programs targeting CNS disorders, where chiral pyrrolidine moieties are privileged pharmacophores in dopamine receptor modulators, nicotinic acetylcholine receptor ligands, and selective serotonin reuptake inhibitors. The hydrobromide salt form enables precise stoichiometric control during cyclization, eliminating the weighing and handling challenges associated with free base liquid amines. This application is directly supported by the 70-85% cyclization yield advantage demonstrated for chiral β-bromoamine scaffolds compared to racemic starting materials (as established in Section 3, Evidence Item 3).

Chiral β-Amino Alcohol Ligands

The terminal bromine in (2R)-4-bromobutan-2-amine hydrobromide enables nucleophilic displacement to install hydroxyl or protected hydroxyl groups, generating chiral β-amino alcohols. This transformation pathway is documented in the synthetic literature for analogous chiral β-bromoamines, where displacement with hydroxide or acetate nucleophiles proceeds with stereochemical retention at C2 [2]. The resulting chiral amino alcohols serve as versatile ligands in asymmetric catalysis and as chiral auxiliaries in stereoselective synthesis. The solid hydrobromide salt form facilitates accurate weighing (±0.1 mg) of stoichiometric quantities, which is essential for reproducibility in ligand synthesis where small deviations in molar ratios can significantly impact diastereoselectivity outcomes. This application leverages the physical state differentiation established in Section 3, Evidence Item 2.

N-Alkylated Chiral Intermediates

The primary amine functionality in (2R)-4-bromobutan-2-amine hydrobromide undergoes selective N-alkylation or reductive amination with aldehydes and ketones to generate secondary and tertiary chiral amines. These N-functionalized derivatives serve as advanced intermediates in pharmaceutical synthesis, particularly for APIs containing chiral β-bromoamine-derived backbones [3]. The ≥95% enantiomeric purity of the starting material ensures that downstream intermediates maintain stereochemical integrity, avoiding the 30-50% yield penalty associated with diastereomeric separation required when using racemic starting materials. The enhanced shelf-life stability of the hydrobromide salt (>12 months) enables bulk procurement for multi-year medicinal chemistry programs without material degradation, as established in Section 3, Evidence Item 4.

Chiral Analytical Reference Standard

(2R)-4-Bromobutan-2-amine hydrobromide, with its defined (R)-configuration and ≥95% purity specification , serves as an analytical reference standard for developing chiral HPLC and SFC methods. These methods are used to determine enantiomeric purity of related chiral amine intermediates in pharmaceutical quality control workflows. The crystalline solid form ensures precise preparation of calibration standards with accurately known concentrations, while the established InChIKey (DUNYJJMVWIDOPH-PGMHMLKASA-N) provides unambiguous database identification. This application is enabled by the documented purity specification and solid-state characteristics established in Section 3, Evidence Items 1 and 2.

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